4-(Chloromethyl)-1-fluoro-2-(trifluoromethyl)benzene
Overview
Description
“4-(Chloromethyl)-1-fluoro-2-(trifluoromethyl)benzene” is an organic compound. It is a derivative of benzene, which is one of the fundamental structures in organic chemistry .
Synthesis Analysis
The synthesis of such compounds often involves radical trifluoromethylation, which is a process where a trifluoromethyl group is introduced into a molecule . Another method involves the Blanc chloromethylation of benzene . A specific preparation method for a similar compound involves the reaction of iron powders, ethanol, water, and concentrated hydrochloric acid .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula C7H4ClF3 . The structure can be viewed as a benzene ring with a chloromethyl group at one position and a trifluoromethyl group at another .Chemical Reactions Analysis
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. This group can undergo various reactions, including trifluoromethylation of carbon-centered radical intermediates . Nucleophilic reactions of benzene derivatives are also possible .Scientific Research Applications
Fluorination and Functionalization of Organic Compounds
Selectfluor F-TEDA-BF4, closely related to 4-(Chloromethyl)-1-fluoro-2-(trifluoromethyl)benzene, is a prominent reagent in organic chemistry for the electrophilic fluorination of organic compounds. It also serves as a versatile mediator or catalyst for the functionalization of organic molecules, including iodination, bromination, chlorination, nitration, and thiocyanation. This broad applicability is due to its high reactivity and selectivity under various conditions, making it a valuable tool for introducing functional groups into complex molecules (Stavber, Zupan, 2005).
Synthesis of High-Performance Polymers
This compound is instrumental in the synthesis of novel arylene ether polymers with high glass-transition temperatures and excellent solubility in organic solvents. These polymers exhibit outstanding thermal stability and optical transparency, suggesting their potential applications in advanced materials, such as optical devices and high-temperature resistant materials (Huang et al., 2007).
Advancements in Organic Synthesis
The compound has facilitated the development of novel synthetic methodologies, including the domino reactions of fluorinated furans and thiophenes, highlighting the impact of fluorine in organic synthesis. These reactions enable the efficient construction of complex fluorinated structures, which are valuable in various fields, including materials science and pharmaceutical chemistry (Burger et al., 2001).
Development of Fluorine-Containing Polyimides
Research has also been focused on the synthesis of fluorine-containing polyimides derived from diamines incorporating this compound. These materials demonstrate excellent solubility, thermal stability, and mechanical properties, making them suitable for high-performance applications such as aerospace and electronics (Xie et al., 2001).
Safety and Hazards
properties
IUPAC Name |
4-(chloromethyl)-1-fluoro-2-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF4/c9-4-5-1-2-7(10)6(3-5)8(11,12)13/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKZGATXKOIZNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCl)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374668 | |
Record name | 4-(chloromethyl)-1-fluoro-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
67515-62-2 | |
Record name | 4-(Chloromethyl)-1-fluoro-2-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67515-62-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(chloromethyl)-1-fluoro-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 67515-62-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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